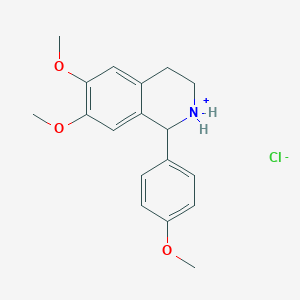![molecular formula C6H8Cl2N2O B13715705 O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13715705.png)
O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD34178936” is a chemical entity with unique properties and potential applications in various scientific fields. It is known for its stability and reactivity, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “MFCD34178936” involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compounds, which are reacted with methanesulfonate to form the desired product. The reaction typically requires controlled temperatures and the presence of a catalyst to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of “MFCD34178936” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The crystal form of the compound is often preferred for its solubility and stability, facilitating easier handling and storage .
Chemical Reactions Analysis
Types of Reactions: “MFCD34178936” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions occur when one functional group in the compound is replaced by another, typically using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) or alkyl groups under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can result in halogenated or alkylated compounds .
Scientific Research Applications
“MFCD34178936” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of “MFCD34178936” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Compound A: Shares a similar triazolo ring structure but differs in its functional groups.
Compound B: Has a similar methanesulfonate moiety but a different core structure.
Compound C: Exhibits similar reactivity but varies in its stability and solubility.
Uniqueness: “MFCD34178936” stands out due to its unique combination of stability, reactivity, and solubility. These properties make it particularly valuable in applications where other compounds may fall short .
Properties
Molecular Formula |
C6H8Cl2N2O |
|---|---|
Molecular Weight |
195.04 g/mol |
IUPAC Name |
O-[(5-chloropyridin-2-yl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H7ClN2O.ClH/c7-5-1-2-6(4-10-8)9-3-5;/h1-3H,4,8H2;1H |
InChI Key |
MJOWQOKAZAQMMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)CON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Amino-7-methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13715639.png)

![3-{3-[(Tert-butylamino)sulfonyl]-4-methoxyphenyl}acrylic acid](/img/structure/B13715657.png)
![(R)-N-[1-[Ethyl(propyl)amino]propan-2-yl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B13715666.png)


![2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide](/img/structure/B13715687.png)

![(Z)-N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B13715711.png)
![Ethyl 5-[4-(trifluoromethoxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13715713.png)

